molecular formula C8H13N5O B1525789 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one CAS No. 1179974-27-6

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one

Cat. No. B1525789
M. Wt: 195.22 g/mol
InChI Key: ORNNIQKRBDTCQU-UHFFFAOYSA-N
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Description

“1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one” is a chemical compound that contains a pyrazole ring and an imidazolidinone ring . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Imidazolidinone is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Potential Anticancer Applications

Studies have highlighted the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, showing significant antitumor activity in mice. These compounds were synthesized through routes developed for the cyclization of amino-diaminopyridines with ethyl orthoformate and oxidative cyclization with aryl aldehydes. Although the target compounds showed less activity than some benchmarks, their development opens avenues for cancer treatment research (Temple et al., 1987).

Corrosion Inhibition

An electrochemical study evaluated the behavior of similar imidazolidine derivatives as corrosion inhibitors in acid media. These compounds showed varying efficiency in protecting carbon steel from corrosion, with some derivatives performing well at different concentrations. This application is critical in industrial settings where metal corrosion can lead to significant economic losses (Cruz et al., 2004).

Antimicrobial Activity

Research on 2-thioxo-imidazolidin-4-one derivatives has demonstrated their effectiveness against various bacterial and fungal organisms. This antimicrobial activity suggests the potential for these compounds to be developed into new antibiotics or antifungal agents, addressing the growing concern of antimicrobial resistance (Nasser et al., 2010).

properties

IUPAC Name

1-[2-(3-aminopyrazol-1-yl)ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-7-1-3-13(11-7)6-5-12-4-2-10-8(12)14/h1,3H,2,4-6H2,(H2,9,11)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNNIQKRBDTCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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